ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)benzoate
Description
Ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)benzoate is a benzoate ester derivative featuring a morpholine-3-carboxamide core substituted with a benzyl group at the 4-position and an ethyl ester at the para position of the benzoate ring. For instance, compounds like sulfonamidobenzamide (SABA) derivatives and thiazolidinone-containing benzoates highlight the importance of substituents in modulating solubility, reactivity, and antimicrobial activity .
Properties
IUPAC Name |
ethyl 4-[(4-benzyl-5-oxomorpholine-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-2-28-21(26)16-8-10-17(11-9-16)22-20(25)18-13-27-14-19(24)23(18)12-15-6-4-3-5-7-15/h3-11,18H,2,12-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEJWAXPZUUASX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)benzoate typically involves the following steps:
Formation of the Morpholine Ring: This step involves the cyclization of amino alcohols and α-haloacid chlorides to form the morpholine ring.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.
Amidation: The amido group is introduced by reacting the morpholine derivative with an appropriate amine.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Amide Bond Formation
The central amide linkage in this compound forms through classic nucleophilic acyl substitution reactions. Key methods include:
Example:
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Reaction of ethyl 4-benzyl-5-oxomorpholine-3-carboxylate with 4-aminobenzoic acid ethyl ester in the presence of coupling agents like DCC/HOBt forms the target amide .
Ester Hydrolysis and Transesterification
The ethyl benzoate group undergoes hydrolysis or transesterification under acidic/basic conditions:
Functionalization of the Morpholine Ring
The 5-oxomorpholine core exhibits unique reactivity:
Ring-Opening Reactions
-
Treatment with strong nucleophiles (e.g., Grignard reagents) opens the morpholine ring, forming secondary amines .
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Acidic conditions (e.g., H₂SO₄) lead to dehydration, forming unsaturated lactams .
N-Benzyl Group Modifications
Electrophilic Aromatic Substitution
The benzoate aromatic ring undergoes meta-directed substitutions due to the electron-withdrawing ester group:
| Reaction Type | Reagents | Product | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4-(amido)benzoate derivative | |
| Halogenation | Br₂/FeBr₃ | 3-Bromo-substituted analog |
Reductive Amination and Alkylation
The morpholine nitrogen participates in reductive amination:
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C via retro-Diels-Alder pathways .
-
Photodegradation : UV light induces C–N bond cleavage in the morpholine ring .
Synthetic Optimization Data
Critical parameters for scalable synthesis:
| Parameter | Optimal Value | Impact on Yield | Source |
|---|---|---|---|
| Reaction Temperature | 80-90°C (amide coupling) | +15% efficiency | |
| Catalyst | 10% Pd/C (for hydrogenolysis) | 92% yield | |
| Solvent | Anhydrous DMF | Prevents hydrolysis |
This compound’s reactivity profile enables diverse pharmaceutical applications, particularly as a protease inhibitor scaffold . Further studies should explore its enantioselective synthesis and metabolic stability.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)benzoate exhibit significant antimicrobial properties. For instance, derivatives of morpholine have been shown to possess antibacterial activity against various strains of bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are known for their antibiotic resistance. This suggests that the compound could be a candidate for developing new antimicrobial agents .
Anticancer Potential
Research into structurally related compounds has revealed their potential as anticancer agents. The incorporation of morpholine and benzyl moieties has been associated with enhanced cytotoxicity against cancer cell lines. For example, studies have demonstrated that morpholine derivatives can inhibit cell proliferation and induce apoptosis in various cancer types, suggesting that this compound may exhibit similar properties .
Enzyme Inhibition
The compound's structural features may allow it to act as an inhibitor of key enzymes involved in disease processes. For example, acetylcholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer’s. Compounds with similar structures have shown promising results in inhibiting this enzyme, thus improving cognitive function in preclinical models .
Anti-inflammatory Effects
Morpholine derivatives have been identified as tachykinin receptor antagonists, which are useful in treating inflammatory conditions such as asthma and pain syndromes. The anti-inflammatory properties of this compound could be explored further for therapeutic applications in managing chronic inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Compound: Ethyl 4-[[2-Chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1)
- Core Structure : Benzoate ester with a sulfonamido-linked aromatic ring.
- Biological Activity : Exhibits antibacterial activity with a MIC of 0.45–0.9 mM against efflux-compromised E. coli (ΔtolC::tet), likely due to interference with bacterial efflux mechanisms .
- Structural Contrast : Unlike the target compound’s morpholine ring, SABA1 incorporates a sulfonamide group, which enhances polarity and may improve membrane permeability.
Thiazolidinone-Containing Benzoates
Example: Ethyl 4-[2-Benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate
- Core Structure: Thiazolidinone ring fused with a benzoate ester.
- Synthesis : Prepared via cyclization of ethyl 4-(3-aroylthioureido)benzoate with dimethyl acetylenedicarboxylate (DMAD), yielding products with moderate crystallinity .
Ethyl 4-(Dimethylamino) Benzoate
- Application: Used as a co-initiator in resin cements, demonstrating higher reactivity and better physical properties than 2-(dimethylamino) ethyl methacrylate .
- Relevance: The dimethylamino group in this compound increases electron density, improving photopolymerization efficiency. In contrast, the target compound’s morpholine-3-amido group may offer similar electronic effects but with enhanced steric bulk.
Benzo[b][1,4]oxazin-3(4H)-one Analogues
- Structure: Features a benzoxazinone ring system, a bioisostere of morpholine.
- Synthetic Utility : Derivatives like 4-(3-oxo-3-(4-(2-phenylacetyl)piperazin-1-yl)propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one are synthesized via coupling reactions with acyl chlorides, highlighting the role of heterocycles in modulating pharmacokinetic properties .
Data Table: Comparative Analysis of Structural Analogs
Key Research Findings
Antibacterial Activity : Sulfonamide and morpholine derivatives exhibit distinct mechanisms; sulfonamides disrupt efflux pumps, while morpholine rings may target enzymatic pathways .
Synthetic Flexibility: Thiazolidinone and benzoxazinone derivatives are synthesized via cyclization or coupling reactions, suggesting analogous routes for the target compound .
Electronic Effects: Substituents like dimethylamino or morpholine-3-amido groups significantly influence reactivity and physical properties in polymer and biological systems .
Biological Activity
Ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizes existing research findings, and presents relevant data.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₁₅H₁₈N₂O₃
- Molecular Weight : 278.31 g/mol
- CAS Number : [not available in provided sources]
The compound features a morpholine ring that is substituted with an amido group and a benzyl moiety, contributing to its diverse biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties. The following sections summarize key findings from recent research.
Antimicrobial Activity
Research indicates that derivatives of morpholine compounds exhibit significant antimicrobial properties. This compound's structure suggests potential efficacy against bacterial strains, particularly those resistant to conventional antibiotics.
- Mechanism of Action :
- Activity Against Pathogens :
Anticancer Activity
The anticancer potential of this compound has also garnered attention:
-
Cell Line Studies :
- In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The IC50 values for these cell lines indicate a significant reduction in cell viability at micromolar concentrations .
- Mechanism of Action :
Table 1: Antimicrobial Activity Summary
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
Table 2: Anticancer Activity Summary
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound:
- Case Study on Antimicrobial Efficacy :
- Case Study on Anticancer Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
